molecular formula C15H22N2O2 B4613011 N-tert-butyl-4-(morpholin-4-yl)benzamide

N-tert-butyl-4-(morpholin-4-yl)benzamide

Cat. No.: B4613011
M. Wt: 262.35 g/mol
InChI Key: IOIHEEUSHMYOMN-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(morpholin-4-yl)benzamide is a benzamide derivative featuring a tert-butyl group attached to the amide nitrogen and a morpholine ring at the para position of the benzamide core. The morpholine and tert-butyl substituents are critical for modulating solubility, stability, and bioactivity, as seen in structurally similar compounds .

Properties

IUPAC Name

N-tert-butyl-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)16-14(18)12-4-6-13(7-5-12)17-8-10-19-11-9-17/h4-7H,8-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIHEEUSHMYOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(morpholin-4-yl)benzamide can be achieved through various methods. One common approach involves the reaction of tert-butyl 4-bromobenzoate with morpholine in the presence of a base such as sodium tert-butoxide and a palladium catalyst . The reaction is typically carried out in anhydrous toluene under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(morpholin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-tert-butyl-4-(morpholin-4-yl)benzoic acid, while reduction could produce N-tert-butyl-4-(morpholin-4-yl)benzylamine.

Scientific Research Applications

N-tert-butyl-4-(morpholin-4-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(morpholin-4-yl)benzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Crystallographic Insights

(a) N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide
  • Structure : Substitutes the tert-butyl group with a thiophene-morpholine hybrid moiety.
  • Crystal Packing : Morpholine adopts a chair conformation; disordered benzamide ring with a 0.502:0.498 occupancy ratio. Dihedral angles between morpholine and thiophene/benzamide rings are 63.54° and 85.2°, respectively .
  • Hydrogen Bonding : Forms N–H⋯O chains along the [001] direction, enhancing crystal stability .
  • Synthesis : Yield of 75% via Mannich reaction under cold alkaline conditions .
(b) 4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide
  • Structure : Replaces the direct para-morpholine linkage with a propyl spacer.
  • Synthetic Route : Prepared via nucleophilic substitution or amide coupling, as inferred from InChIKey and SMILES data .
(c) N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide
  • Structure : Incorporates a sulfonyl-morpholine group and a thiazole ring.
  • Pharmacological Relevance : Designed for medicinal use, likely targeting enzyme inhibition due to sulfonyl and thiazole motifs .

Comparative Data Table

Compound Substituents Crystallographic Features Synthesis Yield Key Pharmacological Notes
N-tert-butyl-4-(morpholin-4-yl)benzamide tert-butyl, morpholine (para) Limited data; likely planar benzamide core Not reported Hypothesized neuroleptic activity
N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide Thiophene-morpholine, benzamide Disordered ring (0.5:0.5), N–H⋯O chains 75% Anti-inflammatory, antitumor potential
4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide Propyl-morpholine linker Flexible conformation, no reported disorder Not reported Enhanced solubility via spacer
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide Thiazole, sulfonyl-morpholine Rigid sulfonyl group, planar thiazole Not reported Enzyme inhibition (e.g., kinases)

Key Structural and Functional Differences

  • Morpholine Positioning : Direct para-morpholine substitution (as in the target compound) may reduce steric hindrance compared to propyl-linked analogues, favoring tighter binding in hydrophobic pockets .
  • Ring Disorder : The disordered benzamide ring in N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide suggests dynamic flexibility, absent in sulfonyl or thiazole-containing derivatives .
  • Bioactivity : Thiophene and thiazole derivatives exhibit broader pharmacological profiles (e.g., antitumor, anti-inflammatory) compared to simpler tert-butyl-morpholine benzamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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